molecular formula C10H10ClN3 B13183555 6-Chloro-N4-methylquinoline-3,4-diamine

6-Chloro-N4-methylquinoline-3,4-diamine

Cat. No.: B13183555
M. Wt: 207.66 g/mol
InChI Key: XQXZKKSAYLUUKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-methylquinoline-3,4-diamine typically involves the reaction of 6-chloroquinoline with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the N4 position and chlorine atom at the 6th position make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

6-chloro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H10ClN3/c1-13-10-7-4-6(11)2-3-9(7)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14)

InChI Key

XQXZKKSAYLUUKE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC=C1N)Cl

Origin of Product

United States

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